Di(phenanthren-9-yl)-lambda~2~-stannane
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Overview
Description
Di(phenanthren-9-yl)-lambda~2~-stannane is a compound that features a tin atom bonded to two phenanthrene groups Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(phenanthren-9-yl)-lambda~2~-stannane can be synthesized through a Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction typically takes place in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Di(phenanthren-9-yl)-lambda~2~-stannane undergoes various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to form tin(IV) compounds.
Substitution: The phenanthrene groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the phenanthrene rings.
Major Products
Oxidation: Oxidation of the tin center can lead to the formation of tin(IV) derivatives.
Substitution: Substitution reactions can yield various phenanthrene derivatives with different functional groups attached.
Scientific Research Applications
Di(phenanthren-9-yl)-lambda~2~-stannane has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Its structural properties are of interest for the development of new materials with specific electronic and optical characteristics.
Photophysical Studies: The compound can be used in studies of photophysical properties, such as fluorescence and phosphorescence, due to the presence of phenanthrene groups.
Mechanism of Action
The mechanism by which Di(phenanthren-9-yl)-lambda~2~-stannane exerts its effects is primarily through its electronic interactions. The tin atom can participate in various coordination and redox reactions, while the phenanthrene groups can engage in π-π interactions and other aromatic interactions. These properties make the compound useful in applications that require specific electronic and photophysical characteristics.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another compound with phenanthrene groups, used in similar applications such as OLEDs and photophysical studies.
9-Phenylanthracene: A simpler derivative with one phenanthrene group, used in organic electronics and materials science.
Uniqueness
Di(phenanthren-9-yl)-lambda~2~-stannane is unique due to the presence of the tin atom, which imparts distinct electronic properties and reactivity compared to other phenanthrene derivatives. This makes it particularly valuable in applications that require specific coordination chemistry and redox behavior.
Properties
CAS No. |
93554-23-5 |
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Molecular Formula |
C28H18Sn |
Molecular Weight |
473.2 g/mol |
IUPAC Name |
di(phenanthren-9-yl)tin |
InChI |
InChI=1S/2C14H9.Sn/c2*1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h2*1-9H; |
InChI Key |
QRDUBZQRAUKMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[Sn]C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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